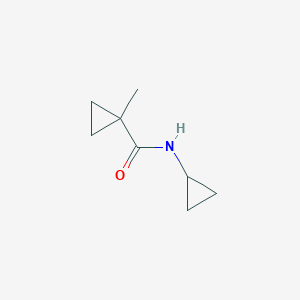
5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline
Descripción general
Descripción
5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline (DTTQ) is a synthetic compound that belongs to the quinoline family. It has been used in scientific research for its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline has been shown to exhibit a unique mechanism of action, which involves its ability to interact with specific receptors in the body. Specifically, 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline has been shown to bind to the sigma-2 receptor, which is involved in a variety of cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline has been shown to have a number of biochemical and physiological effects on the body. For example, it has been shown to induce apoptosis in cancer cells, suggesting its potential use as a cancer treatment. In addition, 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline in lab experiments is its unique chemical properties, which make it useful for a variety of applications. However, there are also some limitations to using 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline, such as its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline. For example, further studies could be conducted to explore its potential use as a cancer treatment. In addition, research could be conducted to investigate its potential use in the development of new materials, such as organic electronics. Finally, studies could be conducted to better understand its mechanism of action and how it interacts with specific receptors in the body.
Aplicaciones Científicas De Investigación
5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline has been extensively studied for its potential applications in various scientific fields. It has been used in the development of new materials, such as organic semiconductors and liquid crystals. In addition, 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline has been studied for its potential use in biological applications, such as imaging and drug delivery.
Propiedades
IUPAC Name |
5,7-dimethoxy-2-thiophen-2-yl-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2S/c1-21-9-6-12-15(13(7-9)22-2)10(16(17,18)19)8-11(20-12)14-4-3-5-23-14/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQCQXDNOPBCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C(=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
633315-43-2 | |
| Record name | 5,7-DIMETHOXY-2-(2-THIENYL)-4-(TRIFLUOROMETHYL)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B3275949.png)



![5-Chlorobenzo[c]isothiazol-3-yl benzoate](/img/structure/B3275990.png)



![Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-](/img/structure/B3276014.png)



